molecular formula C20H18FN3O4S B4956578 (E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE

(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE

Cat. No.: B4956578
M. Wt: 415.4 g/mol
InChI Key: CUKKVGBNYCHXHR-UHFFFAOYSA-N
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Description

(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a fluorophenyl group, and a dioxopyrrolidine moiety

Properties

IUPAC Name

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(1,3-benzodioxol-5-yl)-N'-ethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-2-22-20(23-12-7-8-15-16(9-12)28-11-27-15)29-17-10-18(25)24(19(17)26)14-6-4-3-5-13(14)21/h3-9,17H,2,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKKVGBNYCHXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a fluorine atom, often using electrophilic aromatic substitution reactions.

    Synthesis of the Dioxopyrrolidine Moiety: This can be synthesized through the reaction of succinic anhydride with amines, followed by cyclization.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using appropriate coupling agents such as carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, (E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Receptor Modulation: Altering receptor activity by binding to receptor sites.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE is unique due to its combination of a benzodioxole ring, a fluorophenyl group, and a dioxopyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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